molecular formula C8H7F7O2 B122809 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate CAS No. 152751-58-1

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

Cat. No. B122809
M. Wt: 268.13 g/mol
InChI Key: VIEHKBXCWMMOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate is a fluorinated methacrylate monomer that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that has a high boiling point and is highly soluble in organic solvents. This monomer has been used in various research applications, including drug delivery systems, surface modification, and biomaterials.

Mechanism Of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate is not well understood. However, it is believed that the high solubility of the monomer in organic solvents allows it to easily penetrate cell membranes and interact with cellular components.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate are not well understood. However, it has been suggested that the monomer may have potential applications in tissue engineering and regenerative medicine due to its ability to modify the surface properties of biomaterials.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate is its high solubility in organic solvents, which makes it an ideal candidate for the development of drug delivery systems. However, one of the limitations of the monomer is its high toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate in scientific research. One potential direction is the development of new drug delivery systems that can be easily integrated with existing pharmaceuticals. Another potential direction is the use of the monomer in tissue engineering and regenerative medicine to modify the surface properties of biomaterials. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of the monomer.

Synthesis Methods

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate involves the reaction of methacrylic acid with heptafluorobutanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, and the resulting product is purified using distillation or chromatography.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate has been used in various scientific research applications due to its unique properties. One of the primary applications of this monomer is in the development of drug delivery systems. The high solubility of the monomer in organic solvents makes it an ideal candidate for the development of drug delivery systems that can be easily integrated with existing pharmaceuticals.

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F7O2/c1-4(2)5(16)17-3-6(9,10)7(11,12)8(13,14)15/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEHKBXCWMMOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31623-04-8
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,4-heptafluorobutyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31623-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3065586
Record name (Perfluoropropyl)methyl methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

CAS RN

13695-31-3
Record name 2,2,3,3,4,4,4-Heptafluorobutyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13695-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptafluorobutyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013695313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,4-heptafluorobutyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Perfluoropropyl)methyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,4-heptafluorobutyl methacrylate
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